molecular formula C15H11FO4 B6378726 MFCD18314835 CAS No. 1261919-28-1

MFCD18314835

Cat. No.: B6378726
CAS No.: 1261919-28-1
M. Wt: 274.24 g/mol
InChI Key: FBCNHLPQOSQTRG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-fluoro-3’-formyl-2’-hydroxy[1,1’-biphenyl]-4-carboxylate involves several steps:

    Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available biphenyl derivatives

    Reaction Conditions: Typical reaction conditions include controlled temperatures, specific solvents, and catalysts to ensure the desired functional groups are introduced accurately.

Chemical Reactions Analysis

Methyl 2-fluoro-3’-formyl-2’-hydroxy[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the formyl group to an alcohol or other reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The fluorine atom and other functional groups can be substituted with different groups using nucleophilic or electrophilic substitution reactions. Common reagents include halides and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-fluoro-3’-formyl-2’-hydroxy[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-3’-formyl-2’-hydroxy[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems, affecting their function.

    Pathways Involved: The specific pathways affected depend on the functional groups present in the compound.

Comparison with Similar Compounds

Methyl 2-fluoro-3’-formyl-2’-hydroxy[1,1’-biphenyl]-4-carboxylate can be compared with other similar compounds:

Properties

IUPAC Name

methyl 3-fluoro-4-(3-formyl-2-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)9-5-6-11(13(16)7-9)12-4-2-3-10(8-17)14(12)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCNHLPQOSQTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685303
Record name Methyl 2-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-28-1
Record name Methyl 2-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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